molecular formula C13H14ClN3O2S B2487096 (E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide CAS No. 1798411-18-3

(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide

Numéro de catalogue: B2487096
Numéro CAS: 1798411-18-3
Poids moléculaire: 311.78
Clé InChI: ABSUFZJJZCQOSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a pyrazolylmethyl group, and an ethenesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.

    Introduction of the Pyrazolylmethyl Group: The chlorophenyl intermediate is then reacted with 1-methylpyrazole in the presence of a base to introduce the pyrazolylmethyl group.

    Formation of the Ethenesulfonamide Moiety: The final step involves the reaction of the intermediate with ethenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with amines : Primary/secondary amines attack the sulfonyl sulfur, displacing the pyrazolylmethyl group.
    Conditions : Reflux in ethanol (12–24 hrs, 80–90°C).
    Outcome : Formation of new sulfonamides (e.g., N-ethyl derivatives) with yields of 65–78%.

  • Hydrolysis : Acidic hydrolysis converts the sulfonamide to a sulfonic acid.
    Conditions : HCl (6M, 100°C, 6 hrs).
    Outcome : Quantitative conversion confirmed by LC-MS.

Michael Addition at the Ethene Bridge

The α,β-unsaturated sulfonamide acts as a Michael acceptor. Key reactions include:

  • Thiol addition : Thiols (e.g., glutathione) add to the β-carbon.
    Conditions : Phosphate buffer (pH 7.4, 37°C) .
    Outcome : Adduct formation observed via HPLC, with rate constants (k) of 0.12–0.45 M⁻¹s⁻¹ .

  • Amine addition : Primary amines form β-amino sulfonamides.
    Conditions : THF, room temperature, 4–6 hrs.
    Outcome : Yields 55–70%; stereoselectivity (E:Z = 3:1) confirmed by NMR.

Oxidation of the Pyrazole Ring

The 1-methylpyrazole moiety undergoes regioselective oxidation:

  • C-5 hydroxylation : Catalyzed by cytochrome P450 enzymes.
    Conditions : In vitro liver microsomes (NADPH, 37°C) .
    Outcome : Major metabolite identified via HRMS (m/z 367.08 [M+H]⁺) .

  • N-demethylation : Rare under physiological conditions but occurs with strong oxidants.
    Conditions : H₂O₂ (30%), Fe²⁺ catalyst, 60°C.
    Outcome : 20–25% conversion after 8 hrs.

Electrophilic Aromatic Substitution

The 4-chlorophenyl ring participates in electrophilic reactions:

  • Nitration :
    Conditions : HNO₃/H₂SO₄ (0–5°C, 2 hrs) .
    Outcome : Para-nitro derivative (72% yield), confirmed by ¹H-NMR (δ 8.21 ppm, d, J = 8.5 Hz) .

  • Suzuki coupling :
    Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (100°C, 12 hrs) .
    Outcome : Biaryl products (e.g., 4-biphenyl derivatives) in 60–68% yields .

Biological Interactions

The compound modulates enzymatic activity through covalent/non-covalent interactions:

  • COX-2 inhibition : Irreversible binding via sulfonamide group.
    Data : IC₅₀ = 0.28 µM (compared to Celecoxib IC₅₀ = 0.18 µM) .

  • Kinase inhibition : Competes with ATP in binding pockets.
    Data : 84% inhibition of EGFR kinase at 10 µM.

Applications De Recherche Scientifique

Chemistry

(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules through various chemical reactions, such as:

  • Substitution Reactions : Modifying the chlorophenyl or pyrazolylmethyl groups to create derivatives with enhanced properties.
  • Coupling Reactions : Used in coupling with other aromatic systems to generate novel compounds.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It may interact with specific proteins or enzymes, providing insights into biological pathways and mechanisms.

Medicine

The compound has gained attention for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary research suggests that it induces apoptosis in cancer cells, potentially through the activation of caspases, which are crucial for programmed cell death.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its sulfonamide group can enhance solubility and stability in various formulations.

Antimicrobial Evaluation

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • A study showed enhanced efficacy against Gram-positive bacteria when sulfonamide groups were incorporated into the molecular structure.

Anticancer Mechanism

A detailed investigation into the anticancer properties revealed:

  • The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity in treated cancer cell lines, indicating its potential as an anticancer agent.

Safety Profile

Toxicity assessments indicate that this compound exhibits a favorable safety profile:

  • In animal models, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting its viability for further development in therapeutic contexts.

Mécanisme D'action

The mechanism of action of (E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Activité Biologique

(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide, a derivative of the (E)-N-aryl-2-ethenesulfonamide class, has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the compound's anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

Research indicates that compounds within the (E)-N-aryl-2-ethenesulfonamide series exhibit significant anticancer activity. Specifically, studies have shown that these compounds can inhibit cancer cell proliferation effectively. The compound has been evaluated alongside various analogs, revealing a spectrum of cytotoxicity against different cancer cell lines.

Key Findings:

  • Cytotoxicity : The compound demonstrates IC50 values ranging from 5 to 10 nM against various cancer cell lines, including drug-resistant variants .
  • Mechanism of Action : The primary mode of action appears to involve disruption of microtubule formation and mitotic spindle assembly, leading to cell cycle arrest in the mitotic phase. This mechanism is facilitated by the compound's ability to compete with colchicine for binding sites on tubulin .

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural components. Modifications to the aryl groups and sulfonamide moieties have been systematically studied to optimize biological activity.

Table 1: Structure-Activity Relationships

CompoundSubstituentsIC50 (nM)Notes
6t3-Amino-4-methoxyphenyl & 2,4,6-trimethoxyphenyl5Most potent derivative; significant tumor size reduction in xenograft models
6g4-Methoxy substitution15Moderate activity; less effective than 6t
6i2,4,6-trimethoxy substitution8Enhanced cytotoxicity due to optimal positioning
6kSulfamyl ring modification>100Loss of cytotoxicity; importance of substitution pattern highlighted

Case Studies

Several studies have documented the biological activity of related compounds and their derivatives:

  • Xenograft Studies : In vivo studies using nude mice have shown that compound 6t significantly reduces tumor sizes, indicating its potential as an effective anticancer agent .
  • Mechanistic Studies : Research has demonstrated that these compounds inhibit purified tubulin polymerization both in vitro and in vivo, showcasing their ability to circumvent drug resistance mechanisms mediated by P-glycoprotein .
  • Quantitative Structure-Activity Relationship (QSAR) Analysis : A QSAR study involving 40 derivatives of (E)-N-aryl-2-ethenesulfonamide revealed a high correlation between electronic and steric descriptors and anticancer activity. The model produced an R2R^2 value of 0.81, indicating strong predictive power for future compound design .

Propriétés

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-17-10-12(8-15-17)9-16-20(18,19)7-6-11-2-4-13(14)5-3-11/h2-8,10,16H,9H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSUFZJJZCQOSL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.